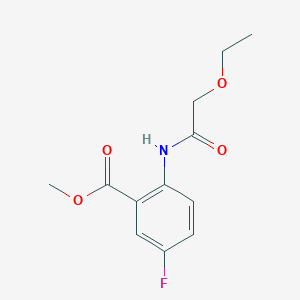
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyacetamido group and a fluorine atom attached to the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate typically involves the reaction of 2-ethoxyacetamide with 5-fluorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction may be conducted in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate involves its interaction with specific molecular targets. The ethoxyacetamido group and fluorine atom play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-ethoxyacetamido)benzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 2-(2-ethoxyacetamido)-4-fluorobenzoate: The position of the fluorine atom is different, potentially affecting its reactivity and activity.
Methyl 2-(2-ethoxyacetamido)-5-chlorobenzoate: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological effects.
Uniqueness
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate is unique due to the specific combination of the ethoxyacetamido group and the fluorine atom at the 5-position of the benzoate ring
Propiedades
Fórmula molecular |
C12H14FNO4 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
methyl 2-[(2-ethoxyacetyl)amino]-5-fluorobenzoate |
InChI |
InChI=1S/C12H14FNO4/c1-3-18-7-11(15)14-10-5-4-8(13)6-9(10)12(16)17-2/h4-6H,3,7H2,1-2H3,(H,14,15) |
Clave InChI |
XPLDDLFAJCULQY-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NC1=C(C=C(C=C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















